molecular formula C14H11IN2O B1441373 8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine CAS No. 885276-38-0

8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine

Cat. No. B1441373
CAS RN: 885276-38-0
M. Wt: 350.15 g/mol
InChI Key: AKJCFRKLPAJOHF-UHFFFAOYSA-N
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Description

“8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C14H11IN2O . It is part of the imidazopyridine class of compounds, which are recognized as important scaffolds in medicinal chemistry due to their wide range of applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives has been reported in various studies . These compounds can be synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular structure of “8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine” consists of a benzyl group attached to the 8th position of an imidazo[1,2-a]pyridine ring via an oxygen atom, and an iodine atom attached to the 3rd position .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives, including “8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine”, can undergo various chemical reactions. For instance, they can participate in condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine: is a key precursor in the synthesis of various heterocyclic compounds. These structures are significant due to their close resemblance to purine bases like adenine and guanine, which are fundamental to DNA and RNA. The compound’s ability to undergo further functionalization makes it a valuable building block in medicinal chemistry for creating diverse molecules with potential biological activity .

Biomedical Applications

The biomedical field benefits from the compound’s versatility in synthesizing molecules that can interact with biological systems. For instance, derivatives of this compound have been explored for their potential as antimicrobial , antidepressant , and anticancer agents. The structural flexibility allows for the creation of compounds that can target specific biological pathways or receptors .

Development of Agrochemicals

In agrochemistry, 8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine derivatives are investigated for their use as herbicides and pesticides. The compound’s framework can be modified to enhance its interaction with biological targets in pests and weeds, providing a pathway to develop more effective and possibly safer agrochemicals .

Organic Synthesis Methodologies

This compound is also instrumental in developing new methodologies for organic synthesis. It can act as an intermediate for the preparation of benzyl ethers and esters, which are crucial in synthesizing a wide array of organic molecules. This has implications for improving the efficiency and selectivity of synthetic processes in organic chemistry .

Pesticidal Lead Compounds

The search for new pesticidal lead compounds has led to the exploration of 8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine derivatives. By employing bioisosterism, chemists can design molecules with enhanced activity and selectivity, potentially leading to the development of novel pesticides with improved safety profiles .

Synthesis of Complex Organic Molecules

Finally, this compound is used in the synthesis of complex organic molecules, such as those containing bulky groups like 3,6-di-tert-butyl-9H-carbazolyl . These molecules have applications across various fields, including materials science and pharmaceuticals, where they can impart unique properties to the end products .

Future Directions

Imidazo[1,2-a]pyridine derivatives, including “8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine”, have been recognized as important scaffolds in medicinal chemistry due to their wide range of applications . Therefore, future research may focus on exploring their potential uses in drug discovery and development .

properties

IUPAC Name

3-iodo-8-phenylmethoxyimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O/c15-13-9-16-14-12(7-4-8-17(13)14)18-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJCFRKLPAJOHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CN3C2=NC=C3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50722982
Record name 8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine

CAS RN

885276-38-0
Record name 8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

As shown in FIG. 6, N-iodosuccinimide (7.0 g, 31.2 mmol) was added to a solution of 8-benzyloxy-imidazo[1,2-α]pyridine (Example 19) 24 (7.0 g, 31.2 mmol) in dry acetonitrile (100 mL) at 0° C. The reaction was warmed to room temperature and then stirred for 12 hours. The mixture was filtered and the cake washed with acetonitrile and water and dried under high vacuum to afford 8-benzyloxy-3-iodo-imidazo[1,2-α]pyridine 31 as colorless solid. 9.0 g, 83%, yield.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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